![molecular formula C16H14BrNO4 B2729359 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol CAS No. 477848-16-1](/img/structure/B2729359.png)
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol is a complex organic compound with a molecular formula of C16H14BrNO4 This compound is characterized by the presence of a benzodioxole group, a bromine atom, and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Methoxylation: The methoxy group is introduced by reacting the brominated compound with methanol in the presence of a base.
Formation of the Imino Group: The final step involves the condensation of the benzodioxole derivative with an amine to form the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced derivatives with hydroxyl or amine groups
Substitution: Azide or cyanide derivatives
科学研究应用
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the bromine and methoxy groups may enhance its binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-4-methoxybenzenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-chloro-4-methoxybenzenol: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-hydroxybenzenol: Has a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
The unique combination of the benzodioxole group, bromine atom, and methoxy group in 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol contributes to its distinct chemical and biological properties. The presence of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyliminomethyl)-6-bromo-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-12-5-11(16(19)13(17)6-12)8-18-7-10-2-3-14-15(4-10)22-9-21-14/h2-6,8,19H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGOSCPNXHIVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2729278.png)
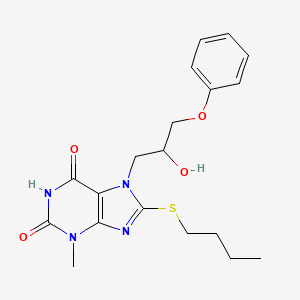
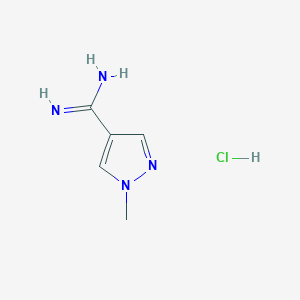
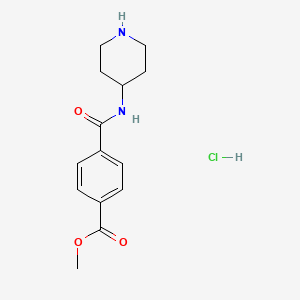
![3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729283.png)
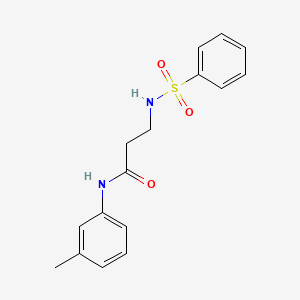
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2729287.png)
![1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2729288.png)
![N'-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2729290.png)
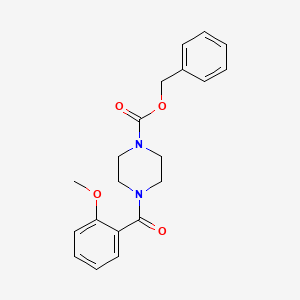
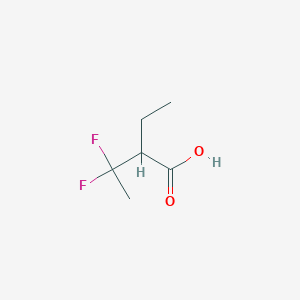
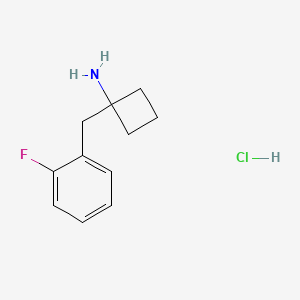
![[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2729297.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729299.png)
